molecular formula C17H15F3N6 B2905186 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2415531-74-5

2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B2905186
CAS No.: 2415531-74-5
M. Wt: 360.344
InChI Key: UASSEYCJTPECMP-UHFFFAOYSA-N
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Description

2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a hexahydropyrrolo[3,4-c]pyrrole structure and a pyridine-3-carbonitrile moiety

Preparation Methods

The synthesis of 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the Diels–Alder reaction between a pyridine derivative and a suitable diene, followed by functional group modifications to introduce the trifluoromethyl and pyrimidine groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the pyridine and pyrimidine rings allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.

    Addition: The compound can participate in addition reactions, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure .

Scientific Research Applications

2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives with trifluoromethyl groups. For example:

The uniqueness of 2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile lies in its specific combination of functional groups and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6/c18-17(19,20)14-3-5-23-16(24-14)26-9-12-7-25(8-13(12)10-26)15-11(6-21)2-1-4-22-15/h1-5,12-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASSEYCJTPECMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C#N)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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